An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-ethoxy-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)phenyl)urea
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-ethoxy-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)phenyl)urea
Disclaimer: The compound of interest, 1-(4-ethoxy-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)phenyl)urea, is not widely documented in public chemical databases under the CAS number 1001055-67-9. Consequently, this guide provides a detailed analysis based on the well-established chemical principles of its constituent structural motifs. The properties and experimental protocols described herein are predictive and should be validated through empirical investigation.
Introduction
This technical guide offers a comprehensive examination of the anticipated physical and chemical properties of 1-(4-ethoxy-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)phenyl)urea. This complex molecule integrates three key structural components: a pyrrolo[2,3-c]pyridin-7-one core, a diaryl urea linkage, and a 1-methyl-1H-pyrazole-4-sulfonamide moiety. Such multi-functionalized heterocyclic compounds are of significant interest in medicinal chemistry and drug development, often designed as inhibitors of specific biological targets like protein kinases.[1] This guide will deconstruct the molecule to predict its behavior, offering insights into its stability, reactivity, and the analytical methodologies required for its characterization.
Molecular Structure and Core Components
The structure of the title compound is a complex assembly of heterocyclic and aromatic systems linked by a urea bridge. A detailed analysis of its constituent parts provides a foundation for understanding its overall properties.
Figure 1: Structural components of the molecule.
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Pyrrolo[2,3-c]pyridin-7-one: This fused heterocyclic system is a derivative of 7-azaindole and is a common scaffold in medicinal chemistry. The lactam functionality within this core introduces a degree of polarity. The parent compound, 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, is known to be a solid.[2]
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Diaryl Urea: The N,N'-diarylurea linkage is a key structural feature in many biologically active molecules, including kinase inhibitors.[3] It is a rigid and planar unit capable of forming multiple hydrogen bonds, which is crucial for binding to protein targets.[4] Phenylureas are generally crystalline solids.[5]
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1-Methyl-1H-pyrazole-4-sulfonyl: This moiety is attached to one of the phenyl rings of the urea. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The precursor, 1-methyl-1H-pyrazole-4-sulfonyl chloride, is a solid at room temperature.
Predicted Physical and Chemical Properties
Based on the analysis of its structural components, the following physical and chemical properties are predicted for 1-(4-ethoxy-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)phenyl)urea.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C30H29N7O5S | Based on summing the atoms of the constituent parts. |
| Molecular Weight | 611.66 g/mol | Calculated from the molecular formula. |
| Physical State | Solid | Complex heterocyclic ureas are typically solids at room temperature.[5] |
| Melting Point | Expected to be relatively high (>200 °C) | The presence of multiple aromatic and heterocyclic rings, along with the potential for strong intermolecular hydrogen bonding via the urea group, suggests a stable crystal lattice requiring significant energy to disrupt. N-Benzoyl-N'-phenylurea has a melting point of 210-213 °C.[6] |
| Solubility | Poorly soluble in water; soluble in polar aprotic organic solvents (e.g., DMSO, DMF). | The molecule has a large, hydrophobic carbon skeleton. While it contains polar functional groups (urea, sulfone, lactam, ether), their influence is likely outweighed by the overall lipophilicity. The urea functionality can, however, improve aqueous solubility compared to a non-urea analogue.[4] |
| pKa | The pyrrole NH and urea NH groups are weakly acidic. The pyridinone nitrogen is weakly basic. | The exact pKa values are difficult to predict without experimental data or high-level computational modeling. |
| LogP | Expected to be high (>3) | The large number of carbon atoms and aromatic rings suggests a high octanol-water partition coefficient. |
Chemical Reactivity and Stability
The reactivity of the title compound is governed by its principal functional groups:
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Urea Linkage: The urea group is the most likely site of chemical transformation. It can undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester or amide bond.[7] The nitrogen atoms of the urea are not strongly basic due to delocalization of their lone pairs into the carbonyl group.[4]
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Sulfonyl Group: The sulfonyl group is generally stable to hydrolysis.
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Pyrrolo[2,3-c]pyridin-7-one Ring: The lactam within this ring system can be susceptible to hydrolysis under harsh conditions. The pyrrole portion of the ring system may be prone to oxidation.
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Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor.[8][9] This property is critical for its likely biological activity and will also influence its physical properties, such as melting point and solubility.
Proposed Synthesis and Characterization
A plausible synthetic route to this molecule would likely involve the formation of the urea bond as a key step.
Figure 3: A standard analytical workflow for characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [10]* ¹H NMR: Would be used to identify the number and environment of all protons. Expected signals would include those for the ethoxy and methyl groups, distinct aromatic protons on the three phenyl/heterocyclic rings, and the NH protons of the urea and pyrrole groups.
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¹³C NMR: Would determine the number of unique carbon environments.
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2D NMR (COSY, HSQC, HMBC): Would be essential to assign the proton and carbon signals unambiguously and confirm the connectivity of the different structural fragments.
2. Mass Spectrometry (MS) [10]* High-Resolution Mass Spectrometry (HRMS): This is crucial to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Electrospray ionization (ESI) would be a suitable ionization technique.
3. High-Performance Liquid Chromatography (HPLC) [10]* Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid, would be developed to determine the purity of the compound. A UV detector would be used for detection, as the multiple aromatic rings will provide strong chromophores.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Functional Group Identification: The IR spectrum would show characteristic absorption bands for the N-H stretching of the urea and pyrrole (around 3300 cm⁻¹), the C=O stretching of the urea and lactam (around 1650-1700 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).
Conclusion
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